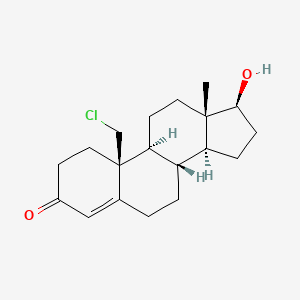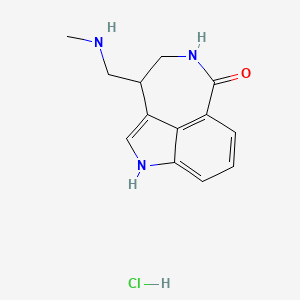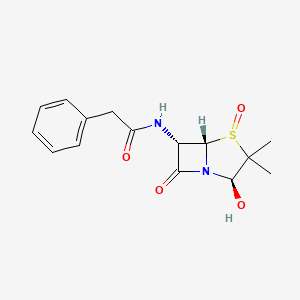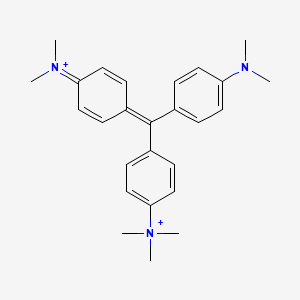
Methyl Green cation
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl green(2+) is an iminium ion that forms the cationic portion of the histological dye 'methyl green'. It is an iminium ion and a quaternary ammonium ion.
Aplicaciones Científicas De Investigación
Histological Staining
Methyl Green is extensively used in histological procedures for the localization of RNA and DNA. It binds specifically to DNA, making it a useful tool for staining nuclei in fixed material and living cells. Additionally, its use in combination with other dyes like Pyronin, which is specific for RNA, enhances its application in differentiating RNA and DNA in cell structures (Definitions, 2020).
Adsorption Studies
Research on the adsorption properties of Methyl Green has been conducted, particularly its interaction with graphene oxide (GO) nanosheets. This study explored the efficacy of GO nanosheets in removing Methyl Green from aqueous solutions, considering various factors like pH and temperature. This research is significant for environmental cleanup and wastewater treatment (Sharma & Das, 2013).
DNA Binding Specificity
Methyl Green demonstrates a sequence-selective binding to DNA, particularly to AT-rich regions. Its binding behavior changes with concentration, providing insights into the interactions between DNA and various cationic triphenylmethane dyes. This finding is crucial for understanding the dye-DNA interactions in histochemical applications (Fox et al., 1992).
Catalysis in Green Chemistry
Methyl Green, as part of the broader category of organic cations, has implications in green chemistry, particularly in catalysis. This is relevant for developing sustainable chemical processes, reducing waste, and using safer reagents (Anastas et al., 2000).
Environmental and Industrial Applications
Studies have also focused on the use of Methyl Green in environmental contexts, such as its adsorption on clays like montmorillonite and sepiolite. These interactions are significant for environmental remediation and the treatment of industrial effluents (Rytwo et al., 2000).
Propiedades
Nombre del producto |
Methyl Green cation |
|---|---|
Fórmula molecular |
C26H33N3+2 |
Peso molecular |
387.6 g/mol |
Nombre IUPAC |
[4-[[4-(dimethylamino)phenyl]-(4-dimethylazaniumylidenecyclohexa-2,5-dien-1-ylidene)methyl]phenyl]-trimethylazanium |
InChI |
InChI=1S/C26H33N3/c1-27(2)23-14-8-20(9-15-23)26(21-10-16-24(17-11-21)28(3)4)22-12-18-25(19-13-22)29(5,6)7/h8-19H,1-7H3/q+2 |
Clave InChI |
CKTYULMXIIQZGG-UHFFFAOYSA-N |
SMILES |
CN(C)C1=CC=C(C=C1)C(=C2C=CC(=[N+](C)C)C=C2)C3=CC=C(C=C3)[N+](C)(C)C |
SMILES canónico |
CN(C)C1=CC=C(C=C1)C(=C2C=CC(=[N+](C)C)C=C2)C3=CC=C(C=C3)[N+](C)(C)C |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





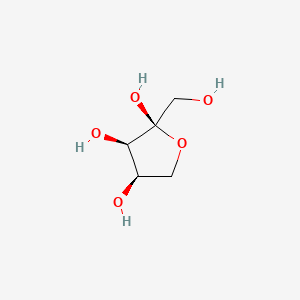
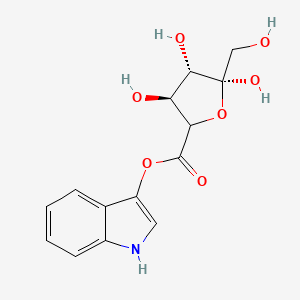
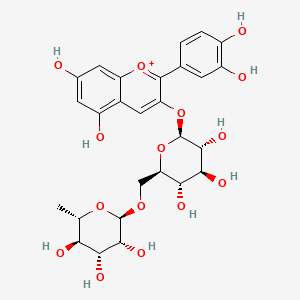



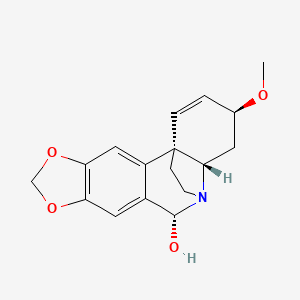
![2,6-Dimethyl-1-(3-[3-methyl-5-isoxazolyl]-propanyl)-4-[4-methyl-2H-tetrazol-2-YL]-phenol](/img/structure/B1212627.png)
